molecular formula C20H10Br2 B1589472 3,9-Dibromoperylene CAS No. 56752-35-3

3,9-Dibromoperylene

Cat. No. B1589472
CAS RN: 56752-35-3
M. Wt: 410.1 g/mol
InChI Key: IPLAQSRFBRURHW-UHFFFAOYSA-N
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Description



  • 3,9-Dibromoperylene (C<sub>20</sub>H<sub>10</sub>Br<sub>2</sub>) is a chemical compound with the molecular formula C<sub>20</sub>H<sub>10</sub>Br<sub>2</sub>. It belongs to the perylene family and is characterized by its two bromine atoms at positions 3 and 9 on the perylene core.

  • The compound exhibits interesting properties due to its extended π-conjugated system, making it relevant for various applications in materials science and organic electronics.





  • Synthesis Analysis



    • 3,9-Dibromoperylene can be synthesized through bromination of perylene. One common method involves treating perylene with bromine in an appropriate solvent at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, leading to the incorporation of bromine atoms at positions 3 and 9 on the perylene ring.





  • Molecular Structure Analysis



    • The molecular structure of 3,9-Dibromoperylene consists of a planar polycyclic aromatic hydrocarbon (PAH) core with two bromine substituents. The bromine atoms are attached to adjacent carbon atoms on the perylene ring.

    • The compound’s structure contributes to its optical and electronic properties.





  • Chemical Reactions Analysis



    • 3,9-Dibromoperylene can participate in various chemical reactions typical of PAHs, including:

      • Electrophilic aromatic substitution : The bromine atoms can undergo substitution reactions with other nucleophiles or electrophiles.

      • Cross-coupling reactions : The compound can be used as a building block in Suzuki-Miyaura or Heck reactions to form more complex PAH derivatives.







  • Physical And Chemical Properties Analysis



    • Density : 1.8±0.1 g/cm³

    • Boiling Point : 554.4±23.0 °C at 760 mmHg

    • Vapour Pressure : 0.0±1.4 mmHg at 25°C

    • Enthalpy of Vaporization : 80.4±3.0 kJ/mol

    • Flash Point : 333.2±21.9 °C

    • Index of Refraction : 1.893

    • Molar Refractivity : 105.7±0.3 cm³/mol

    • Polar Surface Area : 0 Ų

    • LogP (Octanol/Water Partition Coefficient) : 7.95

    • Water Solubility : Poorly soluble




  • Scientific Research Applications

    Specific Scientific Field

    This application falls under the field of Chemistry , specifically the study of Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives .

    Summary of the Application

    The study investigated the structure and electronic features of neutral and positively charged pyrene and perylene derivatives, including 3,9-Dibromoperylene . The oxidation processes of 3,9-Dibromoperylene were explored, and the radical cations showed ESR signals with spin densities proven to delocalize at 3,4,9,10-positions .

    Methods of Application or Experimental Procedures

    The oxidation of 3,9-Dibromoperylene was investigated using Electron Spin Resonance (ESR) , UV–vis–NIR spectroscopy , and theoretical calculations . The addition of 2 equivalents of oxidant resulted in the formation of dication .

    Results or Outcomes

    The study found that in the case of doubly charged 3,9-Dibromoperylene, an anthracene structure could be found in the core . This phenomenon was validated to apply for the higher analogue terrylene, discovering its large aromaticity relocation upon the 2 electron oxidation .

    2. Light-Harvesting Antenna Systems

    Specific Scientific Field

    This application is in the field of Chemical Engineering , specifically in the development of light-harvesting antenna systems .

    Summary of the Application

    The research reported the synthesis and excited-state dynamics of a series of bichromophoric light-harvesting antenna systems, which are capable of efficient harvesting of solar energy in the spectral range of 350–580 nm . These antenna systems were synthesized by the covalent attachment of blue light absorbing naphthalene monoimide energy donors to green light absorbing perylene-3,4,9,10-tetracarboxylic acid derived energy acceptors .

    Methods of Application or Experimental Procedures

    The energy donors were linked at the 1,7-bay-positions of the perylene derivatives, thus leaving the peri positions free for further functionalization and device construction . A highly stable and rigid structure, with no electronic communication between the donor and acceptor components, was realized via an all-aromatic non-conjugated phenoxy spacer between the constituent chromophores .

    Results or Outcomes

    The study revealed quantitative and ultrafast (approximately 1 picosecond) intramolecular excitation energy transfer from donor naphthalene chromophores to the acceptor perylenes in all the studied systems . These antenna systems are promising materials for solar-to-electric and solar-to-fuel devices due to the combination of an efficient and fast energy transfer along with broad absorption in the visible region .

    Safety And Hazards



    • Warning : H302 (Harmful if swallowed)

    • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

    • Keep in dark place, sealed in dry conditions at room temperature .




  • Future Directions



    • Further research could explore:

      • Functionalization : Developing derivatives with specific functional groups for targeted applications.

      • Optoelectronic Devices : Investigating its use in organic light-emitting diodes (OLEDs) or solar cells.

      • Biological Applications : Assessing its potential as a fluorescent probe or drug delivery agent.






    properties

    IUPAC Name

    3,9-dibromoperylene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IPLAQSRFBRURHW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H10Br2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20473914
    Record name 3,9-dibromoperylene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20473914
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    410.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3,9-Dibromoperylene

    CAS RN

    56752-35-3
    Record name 3,9-dibromoperylene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20473914
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    81
    Citations
    J Szubiakowski, A Balter, W Nowak, A Kowalczyk… - Chemical physics, 1996 - Elsevier
    The authors compare results of fluorescence anisotropy decay measurements for perylene and 3,9-dibromoperylene (3,9-DBP) in glycerol. The observed time-dependent fluorescence …
    Number of citations: 21 www.sciencedirect.com
    A Balter, J Szubiakowski - Journal of Fluorescence, 1993 - Springer
    The authors compare the results of fluorescence anisotropy decay measurements for glycerol solutions of perylene with those of 3,9-dibromoperylene (DBP). For both molecules a good …
    Number of citations: 11 link.springer.com
    HG Löhmannsröben, T Salthammer - Journal of Photochemistry and …, 1989 - Elsevier
    Sensitized fluorescence of 3,9-dibromoperylene (DBP) was obtained from triplet energy transfer with ketones as donors. The maximum efficiency of this process (TETSF) in acetonitrile …
    Number of citations: 3 www.sciencedirect.com
    Y Nagao, Y Abe, T Misono - Dyes and pigments, 1991 - Elsevier
    Synthesis and Properties of IV-Alkylbromoperylene- 3,4-dicarboximides Page 1 Dyes and Pigments 16 (1991) 19-25 Synthesis and Properties of IV-Alkylbromoperylene3,4-…
    Number of citations: 21 www.sciencedirect.com
    M Ahn, MJ Kim, KR Wee - The Journal of Organic Chemistry, 2019 - ACS Publications
    A series of perylene-based donor–acceptor–donor (D–A–D) compounds, 3,9-bis(p-(R)-diphenylamino)perylene (R: CN (2a), F (2b), H (2c), Me (2d), and OMe (2e)), was synthesized …
    Number of citations: 22 pubs.acs.org
    K Hayashi, M Inouye - European Journal of Organic Chemistry, 2017 - Wiley Online Library
    We developed a reliable and reproducible method for the separation of 3,9‐dibromoperylene and 3,10‐dibromoperylene resulting from bromination of perylene by using sequential and …
    MM Labes, HW Blakeslee, JE Bloor - Journal of the American …, 1965 - ACS Publications
    Following a survey of the reactions of several solid aromatic hydrocarbons with bromine, a quantitative study was performed of the decomposition of a perylene-bromine charge-transfer …
    Number of citations: 20 pubs.acs.org
    M Komfort, HG Löhmannsröben… - Journal of Photochemistry …, 1990 - Elsevier
    The temperature dependence of the quantum yields of fluorescence (Q F ) and intersystem crossing (Q ISC ) of perylene, 3,9-dibromoperylene (DBP), tetracene, 5-monophenyltetracene …
    Number of citations: 22 www.sciencedirect.com
    A Dalter, J Szubiakowski - Journal of Fluorescence, 1993 - researchgate.net
    The authors comparc the results of fluorescence anisolropy decay measurements for glycerol solutions of perylene with those of 3, 9-dibromoperylene (DBP). For both molecules a good …
    Number of citations: 0 www.researchgate.net
    T Uchida, K Kozawa, Y Nagao… - Bulletin of the Chemical …, 1979 - journal.csj.jp
    Of two isomers of dibromoperylene, the one possessing the higher melting point has been determined to be 3,9-dibromoperylene from the X-ray diffractometer data. The crystals are …
    Number of citations: 10 www.journal.csj.jp

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